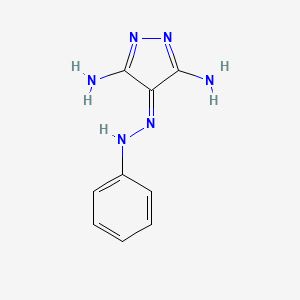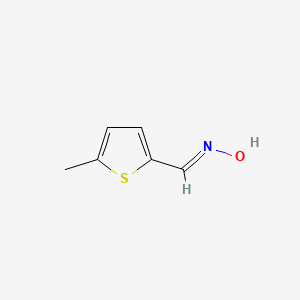![molecular formula C7H10N2O2S2 B7794712 (5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7794712.png)
(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and a hydroxypropylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-hydroxypropylamine with a suitable thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxypropylamino group, where nucleophiles like halides or amines replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- (5Z)-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(4-hydroxybutylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific hydroxypropylamino substituent, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c10-3-1-2-8-4-5-6(11)9-7(12)13-5/h4,8,10H,1-3H2,(H,9,11,12)/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJPPQBDMSQBB-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC=C1C(=O)NC(=S)S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN/C=C\1/C(=O)NC(=S)S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7794672.png)

![2-[(4-aminoanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794678.png)
![2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794682.png)
![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B7794688.png)

![Selenopheno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B7794693.png)

![(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794722.png)
